molecular formula C8H10N2O4 B2798495 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 1194726-38-9

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B2798495
CAS No.: 1194726-38-9
M. Wt: 198.178
InChI Key: RTBDNFGYCLSVKQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole derivative known for its unique chemical structure and potential applications in various scientific fields. This compound has gained attention due to its stability and reactivity, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid typically involves the following steps:

    Isopropyl hydrazine: is added dropwise to a solution of in ethanol and stirred at room temperature for several hours.

  • The reaction mixture is then poured into a solution of sodium hydroxide and water and stirred vigorously.
  • The resulting solid is filtered and washed with water to obtain the intermediate product.
  • The intermediate product is then hydrolyzed with hydrochloric acid and heated to reflux for several hours.
  • The resulting solution is cooled, and the precipitate is filtered and washed with water to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research :

    Chemistry: It serves as a catalyst, ligand, or reaction substrate in various organic reactions, including oxidation, amination, and carboxylation.

    Biology: The compound has shown potential as an anti-inflammatory and anti-cancer agent, with studies indicating its ability to inhibit pro-inflammatory cytokines and activate antioxidant pathways.

    Medicine: It has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

    Industry: The compound is used in the synthesis of coordination polymers and other advanced materials due to its excellent coordination abilities.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. The compound has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. Additionally, it increases the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Comparison with Similar Compounds

1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:

    3,5-Dimethylpyrazole: This compound is structurally similar but lacks the isopropyl group and has different reactivity and applications.

    1-(4-Carboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid: This compound has an additional carboxybenzyl group, which affects its coordination properties and applications in materials science.

    5-Methyl-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of an isopropyl group, leading to differences in its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-propan-2-ylpyrazole-3,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(2)10-6(8(13)14)3-5(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDNFGYCLSVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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